4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
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Overview
Description
4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of oxazolo-pyridazinones. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring, with phenyl groups attached at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-diphenylpyridazin-3(2H)-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical properties.
Substitution: The phenyl groups attached to the oxazole-pyridazine core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various pharmacological properties, including antimicrobial and anticancer activities.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one: Similar in structure but with a single phenyl group.
3-Methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one: Contains a methyl group in addition to the phenyl groups.
4-(4-Methoxyphenyl)-6H,7H-[1,2]oxazolo[3,4-d]pyridazin-7-one: Features a methoxy group on the phenyl ring .
Uniqueness
4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one stands out due to its dual phenyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
25505-99-1 |
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Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C17H11N3O2/c21-17-16-14(11-22-19-16)15(12-7-3-1-4-8-12)18-20(17)13-9-5-2-6-10-13/h1-11H |
InChI Key |
LBUYGKIHAVPWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=NOC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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